molecular formula C17H22N4O2 B2464648 4-((4-(((6-Cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)methyl)oxazole CAS No. 2320150-32-9

4-((4-(((6-Cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)methyl)oxazole

Cat. No.: B2464648
CAS No.: 2320150-32-9
M. Wt: 314.389
InChI Key: SLRRIJQNKCTPEV-UHFFFAOYSA-N
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Description

4-((4-(((6-Cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)methyl)oxazole ( 2320150-32-9) is a high-purity chemical compound supplied for preclinical research and development. This molecule, with the molecular formula C17H22N4O2 and a molecular weight of 314.38 g/mol, features a distinct structure combining oxazole, pyrimidine, and piperidine rings connected by methylene and ether linkers . Its structural architecture is characteristic of compounds investigated for central nervous system (CNS) drug discovery. The compound's core research value lies in its potential as a key intermediate or pharmacophore for studying histamine receptor signaling. Structurally, it shares significant features with modern multiple-target-directed ligands, particularly those designed as histamine H3 receptor (H3R) antagonists/inverse agonists . The piperidine ring substituted with heteroaromatic systems (oxazole and pyrimidine) is a recognized pharmacophore in this field, suggesting its application in developing novel therapeutics for multifactorial neurodegenerative disorders such as Alzheimer's disease . Researchers are exploring such compounds to create multi-target agents that simultaneously modulate histaminergic pathways and other enzymatic targets. The compound is offered exclusively for laboratory research applications. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle all materials according to appropriate laboratory safety protocols.

Properties

IUPAC Name

4-[[4-[(6-cyclopropylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]methyl]-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O2/c1-2-14(1)16-7-17(19-11-18-16)23-9-13-3-5-21(6-4-13)8-15-10-22-12-20-15/h7,10-14H,1-6,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLRRIJQNKCTPEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=NC=N2)OCC3CCN(CC3)CC4=COC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((4-(((6-Cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)methyl)oxazole typically involves multiple steps, starting from readily available precursors. One common approach includes the following steps:

    Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the piperidine ring: This step often involves nucleophilic substitution reactions where the piperidine ring is introduced via a suitable leaving group.

    Introduction of the cyclopropylpyrimidine moiety: This step can be accomplished through etherification reactions, where the pyrimidine ring is linked to the oxazole-piperidine intermediate via an oxygen atom.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of high-throughput screening for reaction conditions, as well as the implementation of continuous flow chemistry techniques to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

4-((4-(((6-Cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)methyl)oxazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the oxazole or piperidine rings are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Halogenated reagents, nucleophiles, and electrophiles under various solvent conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated analogs of the original compound.

Scientific Research Applications

4-((4-(((6-Cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)methyl)oxazole has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, enabling the exploration of new chemical space.

    Materials Science: The compound’s structural properties make it a candidate for the development of novel materials with specific electronic or mechanical properties.

Mechanism of Action

The mechanism of action of 4-((4-(((6-Cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)methyl)oxazole involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, or covalent bonding, leading to modulation of biological pathways. The specific pathways involved depend on the biological context and the nature of the target.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Key Features

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Notable Structural Features
Target Compound C₁₉H₂₂N₄O₂* ~338.41 Oxazole, Piperidine, Pyrimidinyl ether Cyclopropyl substituent, flexible linker
4-Imino-1-p-tolylpyrazolo[3,4-d]pyrimidine C₁₃H₁₂N₆ 252.28 Pyrazolopyrimidine, Imino, Amine Fused bicyclic core, planar structure
Compound from C₁₉H₂₁N₅O₃S₂ 431.53 Benzothiadiazole, Sulfonyl, Piperidine Sulfonyl linker, bicyclic benzothiadiazole

*Calculated based on structural analysis.

Key Observations:

Heterocyclic Core: The target compound’s oxazole (5-membered ring with O/N) contrasts with the pyrazolopyrimidine fused system in ’s compounds and the benzothiadiazole (S/N-containing bicyclic system) in . Fused systems (e.g., pyrazolopyrimidines) exhibit rigidity and planarity, favoring DNA intercalation or flat binding pockets, whereas the target’s non-fused oxazole and piperidine linker allow conformational adaptability .

Substituent Effects :

  • The cyclopropyl group on the pyrimidine in the target compound enhances metabolic stability compared to simpler alkyl/aryl substituents in analogs.
  • ’s sulfonyl group introduces strong electron-withdrawing effects and acidity (pKa ~1–2), contrasting with the target’s neutral methylene linker .

Physicochemical Properties: The target’s piperidine moiety improves aqueous solubility (predicted logP ~2.1) relative to ’s fused pyrazolopyrimidines (logP ~3.5–4.0) . ’s benzothiadiazole and sulfonyl groups increase molecular weight (431.53 vs.

Biological Activity

The compound 4-((4-(((6-Cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)methyl)oxazole is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, structure-activity relationships, and relevant research findings.

Structural Overview

The compound features a unique structural arrangement comprising:

  • Piperidine ring : Known for its role in various pharmacological activities.
  • Cyclopropyl-substituted pyrimidine : This moiety may contribute to the compound's interaction with biological targets.
  • Oxazole group : Associated with diverse biological effects, including antimicrobial and anticancer activities.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies on oxazole derivatives have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

CompoundActivity AgainstReference
Oxazole derivativesS. aureus, E. coli
Piperidine derivativesAntimalarial activity

Enzyme Inhibition

The compound has been investigated for its potential as an enzyme inhibitor. Similar piperidine-based compounds have demonstrated strong inhibitory effects on enzymes such as acetylcholinesterase and urease, which are critical in various biological processes .

The mechanism of action for this compound likely involves:

  • Binding to specific receptors or enzymes : The structural components facilitate interactions with active sites.
  • Modulation of signaling pathways : This can lead to altered physiological responses, contributing to its therapeutic effects.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds, providing insights into their potential therapeutic applications:

  • Antimicrobial Screening : A series of synthesized oxazole derivatives were tested against multiple bacterial strains, demonstrating varying degrees of effectiveness. The most active compounds showed significant inhibition compared to standard antibiotics .
  • Antimalarial Activity : Research highlighted the potential of piperidine derivatives in malaria treatment, suggesting that similar structures may target key metabolic pathways in the parasite .
  • In Silico Studies : Computational modeling has been employed to predict the binding affinities of these compounds to various biological targets, enhancing the understanding of their pharmacological profiles .

Q & A

Q. How can researchers address synthetic challenges like epimerization or racemization?

  • Chiral Resolution : Use chiral HPLC (Chiralpak AD-H column) to separate enantiomers .
  • Asymmetric Catalysis : Employ Evans’ oxazolidinone auxiliaries to control stereochemistry during piperidine functionalization .

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